molecular formula C12H17BrO4S B15075169 Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate CAS No. 936322-70-2

Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate

Cat. No.: B15075169
CAS No.: 936322-70-2
M. Wt: 337.23 g/mol
InChI Key: CRURLMDCGDFURD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, methylation, and spirocyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acidic or basic conditions for hydrolysis .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate involves its interaction with specific molecular targets. The bromine and methylthio groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate is unique due to its specific combination of functional groups and its spirocyclic structure. This uniqueness imparts distinct chemical reactivity and potential biological activity, making it valuable for specialized research applications .

Properties

CAS No.

936322-70-2

Molecular Formula

C12H17BrO4S

Molecular Weight

337.23 g/mol

IUPAC Name

methyl 5'-bromo-7'-methylsulfanylspiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate

InChI

InChI=1S/C12H17BrO4S/c1-15-10(14)12(18-2)7-6-11(16-3-4-17-11)9(12)5-8(7)13/h7-9H,3-6H2,1-2H3

InChI Key

CRURLMDCGDFURD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2CC(C1CC23OCCO3)Br)SC

Origin of Product

United States

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